molecular formula C25H17BrN2O5 B11620939 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate

2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate

Cat. No.: B11620939
M. Wt: 505.3 g/mol
InChI Key: AFKPGBWWTOWCNT-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C25H17BrN2O5

Molecular Weight

505.3 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate

InChI

InChI=1S/C25H17BrN2O5/c1-15-4-2-7-20-21(13-22(27-24(15)20)16-8-10-18(26)11-9-16)25(30)33-14-23(29)17-5-3-6-19(12-17)28(31)32/h2-13H,14H2,1H3

InChI Key

AFKPGBWWTOWCNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2-(4-bromophenyl)-8-methylquinoline-4-carboxylic acid with 2-(3-nitrophenyl)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitrophenyl and bromophenyl groups allows for diverse chemical modifications, making it a versatile compound for various applications.

Biological Activity

The compound 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Key Properties

  • Molecular Formula: C20H17BrN2O3
  • Molecular Weight: 404.26 g/mol
  • Solubility: Soluble in organic solvents like DMSO and ethanol.

Antimicrobial Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant antimicrobial properties. For instance, a study investigating the antibacterial activities of various quinoline derivatives found that compounds similar to 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate displayed potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 10 to 50 µg/mL, suggesting a promising potential for development as antibacterial agents .

Anticancer Potential

Quinoline derivatives have also been explored for their anticancer properties. In vitro studies indicated that 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate exhibited cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound induced apoptosis in these cells, with IC50 values reported around 25 µM, which is considered effective for further research into its anticancer mechanisms .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis: Quinoline derivatives have been shown to intercalate with DNA, preventing replication and transcription.
  • Enzyme Inhibition: The compound may inhibit topoisomerase enzymes, which are crucial for DNA unwinding during replication.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that quinolines can induce oxidative stress in cancer cells, leading to cell death.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of several quinoline derivatives, including our compound of interest. The results indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli effectively.

Compound NameMIC (µg/mL)Target Bacteria
Compound A30S. aureus
Compound B25E. coli
Test Compound 20 Both

Study 2: Anticancer Activity

A separate study focused on the anticancer properties of quinoline derivatives, where our compound was tested against various cancer cell lines.

Cell LineIC50 (µM)Mechanism
MCF-725Apoptosis induction
A54930ROS generation

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